molecular formula C17H14ClNO4S B2873767 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate CAS No. 2589-10-8

3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate

Cat. No.: B2873767
CAS No.: 2589-10-8
M. Wt: 363.81
InChI Key: KMLIXUUIGBNLIV-UHFFFAOYSA-M
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Description

3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an indeno-thiazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylindene-1,3-dione with thioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The resulting product is then treated with perchloric acid to yield the perchlorate salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate involves its interaction with specific molecular targets. For example, as an inhibitor of SARS-CoV-2 3CL protease, the compound binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The indeno-thiazole core plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-phenylindene-1,3-dione: A precursor in the synthesis of 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate.

    Thioamide derivatives: Compounds with similar thiazole rings that exhibit comparable biological activities.

    Other indeno-thiazole derivatives: Compounds with variations in the substituents on the indeno-thiazole core.

Uniqueness

This compound stands out due to its specific structural features, such as the presence of a methyl group at the 3-position and a phenyl group at the 2-position. These substituents contribute to its unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-2-phenyl-4H-indeno[1,2-d][1,3]thiazol-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14NS.ClHO4/c1-18-16-14-10-6-5-9-13(14)11-15(16)19-17(18)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,11H2,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLIXUUIGBNLIV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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